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Compound of Interest

Compound Name:
6-Bromo-2-pyrrolidin-1-yl-1,3-

benzothiazole

CAS No.: 863001-18-7

Cat. No.: B1236749 Get Quote

Executive Summary & Pharmacophore Significance
The fusion of a benzothiazole core with a pyrrolidine moiety represents a privileged scaffold in

medicinal chemistry. The benzothiazole ring system mimics purine bases, allowing it to interact

with diverse biological targets, including DNA gyrase, topoisomerases, and tyrosine kinases.

The pyrrolidine ring, a saturated nitrogen heterocycle, often improves aqueous solubility and

metabolic stability compared to planar aromatic substituents.

Key Therapeutic Areas:

Anticancer: Inhibition of tumor cell proliferation (e.g., MCF-7, HepG2) via apoptosis induction

and kinase inhibition.

Antimicrobial: Broad-spectrum activity against ESKAPE pathogens, often disrupting bacterial

cell wall synthesis.

Neuroprotection: Potential modulation of calcium channels and glutamate release.

Chemical Synthesis: Pathways and Mechanisms
The synthesis of 2-pyrrolidinyl benzothiazole derivatives generally follows two primary

strategies: Nucleophilic Aromatic Substitution (
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) and Cyclocondensation.

Synthetic Pathways Visualization
The following diagram illustrates the two dominant synthetic routes.

Figure 1: Primary Synthetic Routes for 2-Pyrrolidinyl Benzothiazoles

2-Chlorobenzothiazole

Transition State
(Meisenheimer Complex)

Heat, Base (Et3N/K2CO3)

Pyrrolidine Derivative

2-(Pyrrolidin-1-yl)benzothiazole

-HCl (SNAr)

2-Aminothiophenol

PPA or Ionic Liquid
Cyclocondensation

Pyrrolidine-2-carboxylic acid
(or aldehyde)

Click to download full resolution via product page

Figure 1: Primary Synthetic Routes. The solid line represents the most common

pathway; the dotted line represents cyclocondensation.

Detailed Experimental Protocol: Synthesis via
Objective: Synthesis of 2-(pyrrolidin-1-yl)benzo[d]thiazole. Mechanism: Nucleophilic attack of

the pyrrolidine nitrogen on the electron-deficient C-2 position of the benzothiazole, facilitated by

the leaving group (Cl).

Materials:

2-Chlorobenzothiazole (1.0 eq)

Pyrrolidine (1.2 eq)

Potassium Carbonate (

) (2.0 eq) or Triethylamine (
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)

Solvent: DMF (Dimethylformamide) or Ethanol

Work-up: Ethyl acetate, Brine,

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 2-chlorobenzothiazole (10 mmol) in dry DMF (15 mL).

Addition: Add anhydrous

(20 mmol) to the solution. Subsequently, add pyrrolidine (12 mmol) dropwise via syringe to
control the exotherm.

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via Thin Layer

Chromatography (TLC) using Hexane:Ethyl Acetate (4:1) as the mobile phase. Look for the

disappearance of the starting material spot (

).

Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold

water (100 mL) to precipitate the crude product or extract.

Extraction: If no precipitate forms, extract with Ethyl Acetate (

mL). Wash the combined organic layers with water (

) and brine (

) to remove DMF.

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize from ethanol or purify via silica
gel column chromatography.

Validation Criteria:
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Yield: Expected >75%.

1H NMR (CDCl3): Look for benzothiazole aromatic protons (7.0–7.8 ppm) and pyrrolidine

aliphatic protons (~3.6 ppm for

and ~2.0 ppm for

).

Structure-Activity Relationship (SAR)[1][2]
The biological efficacy of these derivatives is tightly controlled by substituents on the

benzothiazole ring and the nature of the pyrrolidine ring.

SAR Logic Map

Figure 2: SAR Analysis of Benzothiazole-Pyrrolidine Hybrids
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Figure 2: Structure-Activity Relationship (SAR). Electron-withdrawing groups (EWG) at position

6 are critical for biological activity.

Quantitative Activity Data (Summary)
The following table summarizes reported
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(Anticancer) and MIC (Antimicrobial) values for key derivatives.

Compound
ID

R (Pos-6)
Pyrrolidine
Sub.

Cell Line /
Organism

Activity
Value

Ref

BZT-01 -H Unsubstituted

MCF-7

(Breast

Cancer)

[1]

BZT-02 -Cl Unsubstituted

MCF-7

(Breast

Cancer)

[1]

BZT-03 -NO2 Unsubstituted S. aureus MIC: [2]

BZT-04 -F 3-OH E. coli MIC: [3]

Biological Evaluation Protocols
To validate the synthesized compounds, the following standardized assays are recommended.

In Vitro Anticancer Assay (MTT Method)
Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically

active cells.

Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C, 5%

.

Treatment: Treat cells with graded concentrations of the test compound (0.1 – 100

) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as a positive control.

Incubation: Incubate for 48 hours.

Development: Add
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of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove supernatant and add

DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)
Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard (

CFU/mL). Dilute 1:100.

Plate Prep: Use 96-well plates. Add

of Mueller-Hinton Broth (MHB) containing the test compound (serial dilutions).

Inoculation: Add

of diluted bacterial suspension to each well.

Controls:

Growth Control:[1] Bacteria + Broth + Solvent (no drug).

Sterility Control: Broth only.

Positive Control: Ciprofloxacin or Ampicillin.

Incubation: 18–24 hours at 37°C.

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no

visible turbidity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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